molecular formula C10H8F2O2 B6356593 (E)-Methyl 3-(2,3-difluorophenyl)acrylate CAS No. 1363402-34-9

(E)-Methyl 3-(2,3-difluorophenyl)acrylate

Cat. No.: B6356593
CAS No.: 1363402-34-9
M. Wt: 198.17 g/mol
InChI Key: JXNDWCFVMLOUHP-AATRIKPKSA-N
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Description

(E)-Methyl 3-(2,3-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2. It is a derivative of acrylate, featuring a difluorophenyl group attached to the acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate typically involves the esterification of (E)-3-(2,3-difluorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-(2,3-difluorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-Methyl 3-(2,3-difluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(2,3-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The acrylate moiety can undergo Michael addition reactions, which are crucial in its interaction with biological molecules .

Comparison with Similar Compounds

  • (E)-Methyl 3-(2,6-difluorophenyl)acrylate
  • (E)-Methyl 3-(4-fluorophenyl)acrylate
  • (E)-Methyl 3-(2,3,4-trifluorophenyl)acrylate

Comparison: (E)-Methyl 3-(2,3-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

IUPAC Name

methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNDWCFVMLOUHP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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